(5E)-2-(4-methylanilino)-5-[(2,4,6-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one
Description
The compound (5E)-2-(4-methylanilino)-5-[(2,4,6-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one is a thiazol-4-one derivative featuring a benzylidene moiety substituted with three methoxy groups (2,4,6-trimethoxyphenyl) and a 4-methylanilino group at the 2-position of the thiazole ring. Its E-configuration at the C5 position is critical for its structural stability and biological interactions. This compound belongs to a broader class of 5-arylidene-thiazol-4-ones, which are widely studied for their antimicrobial, anticancer, and anti-inflammatory properties .
The 4-methylanilino group contributes to hydrophobic interactions and may modulate solubility. Synthesis of such compounds typically involves condensation reactions between thiosemicarbazides and substituted aldehydes under acidic conditions, as seen in analogous methodologies .
Properties
Molecular Formula |
C20H20N2O4S |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
(5E)-2-(4-methylphenyl)imino-5-[(2,4,6-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H20N2O4S/c1-12-5-7-13(8-6-12)21-20-22-19(23)18(27-20)11-15-16(25-3)9-14(24-2)10-17(15)26-4/h5-11H,1-4H3,(H,21,22,23)/b18-11+ |
InChI Key |
KZCJAFVGDAKBMU-WOJGMQOQSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=C(C=C(C=C3OC)OC)OC)/S2 |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=C(C=C(C=C3OC)OC)OC)S2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[(4-methylphenyl)imino]-5-(2,4,6-trimethoxybenzylidene)-1,3-thiazolidin-4-one typically involves the condensation of 2,4,6-trimethoxybenzaldehyde with 2-aminothiazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
2-[(4-methylphenyl)imino]-5-(2,4,6-trimethoxybenzylidene)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidinone derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an antimicrobial and antifungal agent in preliminary studies.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 2-[(4-methylphenyl)imino]-5-(2,4,6-trimethoxybenzylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs.
- Hydrophobic Interactions: The 4-methylanilino group in the target compound may improve membrane permeability relative to polar substituents like 4-hydroxyanilino .
- Steric Effects : Bulky substituents (e.g., piperazinyl in ) can hinder binding to compact active sites, whereas the trimethoxyphenyl group balances bulk and flexibility.
Key Observations :
- The target compound’s synthesis likely follows protocols similar to , which report higher yields (70–85%) due to mild conditions and optimized stoichiometry.
- Rhodanine derivatives (e.g., ) show lower yields (60–75%), attributed to competing side reactions in the absence of directing groups.
Physicochemical and Crystallographic Insights
- Crystallography : The trimethoxyphenyl group’s symmetry may facilitate crystallization, as seen in structurally related compounds resolved via SHELX software .
Biological Activity
(5E)-2-(4-methylanilino)-5-[(2,4,6-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This compound's structure suggests it may interact with biological targets involved in cell proliferation and apoptosis.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure includes a thiazole ring, which is known for its biological significance, particularly in medicinal chemistry.
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazole derivatives, including this compound. The following table summarizes key findings regarding its biological activity:
The anticancer activity of this compound is primarily attributed to its ability to bind to the colchicine site of tubulin , disrupting microtubule dynamics. This disruption leads to cell cycle arrest and subsequent apoptosis. The compound has shown effectiveness against multidrug-resistant cancer cell lines, indicating its potential as a therapeutic agent in overcoming drug resistance.
Case Studies and Research Findings
- Antiproliferative Activity : A study indicated that compounds with similar structures demonstrated significant antiproliferative activity against various cancer cell lines. The most active derivatives exhibited IC50 values ranging from low micromolar to single-digit nanomolar concentrations .
- Apoptosis Induction : The most potent derivatives were shown to induce apoptosis through the activation of caspases 2, 3, and 8 without causing mitochondrial depolarization. This suggests a targeted mechanism that could minimize side effects compared to traditional chemotherapeutics .
- Resistance Mechanisms : The ability of these compounds to act on multidrug-resistant lines highlights their potential utility in clinical settings where conventional therapies fail due to resistance mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
